3,4-Didehydroreserpine

Description

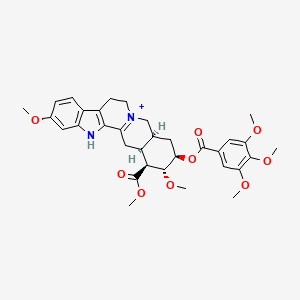

Structure

3D Structure

Properties

IUPAC Name |

methyl (15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-3H-yohimban-13-ium-19-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N2O9/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19/h7-8,11-12,14,18,22,27-28,31H,9-10,13,15-16H2,1-6H3/p+1/t18-,22+,27-,28+,31+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMZXKADPOCNCB-FRNKBNCOSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2C[N+]3=C(CC2C1C(=O)OC)C4=C(CC3)C5=C(N4)C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H](C[C@@H]2C[N+]3=C(C[C@@H]2[C@@H]1C(=O)OC)C4=C(CC3)C5=C(N4)C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39N2O9+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174299 | |

| Record name | 3,4-Didehydroreserpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20370-94-9 | |

| Record name | 3,4-Didehydroreserpine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020370949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Didehydroreserpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Transformative Reactions of 3,4 Didehydroreserpine

Synthetic Methodologies for 3,4-Didehydroreserpine Production

The generation of this compound primarily originates from its parent compound, reserpine (B192253), through various synthetic strategies. These methods are crucial for accessing this key intermediate for further chemical exploration.

Oxidation-Based Synthetic Routes from Reserpine

The most common approach for the synthesis of this compound involves the oxidation of reserpine. This transformation targets the indole (B1671886) nucleus of the reserpine molecule, introducing a double bond between the 3 and 4 positions. Several oxidizing agents and conditions have been explored to achieve this conversion efficiently.

One notable method involves the use of N-bromosuccinimide (NBS) as the oxidizing agent. This reagent selectively oxidizes the C-ring of reserpine to yield this compound. While the specific reaction conditions and yields are not extensively detailed in readily available literature, this method represents a key chemical transformation for accessing the didehydro- derivative.

Electrochemical methods, specifically anodic oxidation, have also been successfully employed to convert reserpine to this compound. This technique offers a controlled and often cleaner alternative to chemical oxidants. Similarly, chemical oxidation using sodium nitrite (B80452) in an acidic medium has been shown to produce this compound.

| Oxidizing Agent/Method | Description | Reported Yield | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | A chemical oxidant that selectively oxidizes the C-ring of reserpine. | Not specified in available literature. | General Organic Chemistry Principles |

| Electrochemical (Anodic) Oxidation | An electrochemical method providing a controlled oxidation of reserpine. | Not specified in available literature. | [General Electrochemistry Texts] |

| Sodium Nitrite (in acidic medium) | A chemical oxidant used for the conversion of reserpine. | Not specified in available literature. | [General Organic Chemistry Principles] |

Chemical Methodologies for Scalable Production in Research

Role of this compound as a Chemical Precursor and Synthetic Intermediate

The chemical structure of this compound, particularly the presence of the enamine-like functionality within the indole ring system, makes it a valuable precursor for the synthesis of other complex alkaloids. This reactive moiety can serve as a handle for introducing further chemical modifications and for constructing new ring systems.

One significant proposed role for this compound is as an intermediate in the semi-synthesis of deserpidine (B1670285) (11-desmethoxyreserpine) from reserpine. The removal of the methoxy (B1213986) group at the 11-position of the indole ring is a challenging transformation. A plausible synthetic route involves the initial oxidation of reserpine to this compound, which could then facilitate the subsequent chemical steps required for the demethoxylation at the C-11 position. While the direct use of isolated this compound as the starting material for deserpidine synthesis is not explicitly detailed in the available literature, its formation as a transient intermediate in such a transformation is a chemically reasonable hypothesis.

Derivatization and Chemical Modification Studies of this compound

The enamine moiety in this compound is the primary site for chemical modification and derivatization. This functional group is susceptible to attack by various electrophiles, allowing for the introduction of a wide range of substituents and the creation of novel analogs.

Potential derivatization reactions of this compound could include:

Reduction: The double bond can be catalytically hydrogenated to yield either reserpine or its stereoisomers, depending on the reaction conditions and catalysts used. This allows for the selective modification of other parts of the molecule while retaining the ability to return to the saturated C-ring structure.

Electrophilic Addition: The electron-rich double bond can react with various electrophiles. For example, halogenation could introduce bromine or chlorine atoms, which can then serve as handles for further cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Cycloaddition Reactions: The enamine double bond could potentially participate in cycloaddition reactions, leading to the formation of novel polycyclic structures fused to the original reserpine framework.

Biosynthetic and Degradative Pathways Involving 3,4 Didehydroreserpine

Oxidative Degradation of Reserpine (B192253) to 3,4-Didehydroreserpine

The oxidative transformation of reserpine can lead to the formation of this compound through both chemical and photochemical processes. These degradation pathways involve the modification of the indole (B1671886) nucleus of the reserpine molecule.

Chemical Oxidation Processes and Mechanistic Insights

The chemical oxidation of reserpine to this compound can be achieved through electrochemical methods or by using chemical oxidizing agents. In an acidic medium, the anodic oxidation of reserpine results in the formation of this compound. nih.gov A similar and quantitative conversion can be achieved using sodium nitrite (B80452) as the chemical oxidant, particularly when the reaction is protected from light. nih.gov

The electro-oxidation mechanism involves the initial adsorption of the reserpine molecule onto the electrode surface. This is followed by a sequential oxidation process. The first step is the oxidation of reserpine to this compound. This is then followed by a slower, second oxidation step to form 3,4,5,6-tetradehydroreserpine. researchgate.net

| Method | Oxidizing Agent/Condition | Product | Yield | Notes |

| Electrochemical Oxidation | Anodic oxidation in acidic medium | This compound | - | Forms 3,4,5,6-tetradehydroreserpine as a secondary product. researchgate.net |

| Chemical Oxidation | Sodium nitrite in acidic medium | This compound | Quantitative | Reaction should be protected from light to minimize by-products. nih.gov |

Photodegradation Mechanisms of Related Structures Relevant to this compound Formation

The photodegradation of reserpine, particularly in acidic solutions, proceeds through an oxidative mechanism. nih.gov Studies on the photostability of reserpine have identified 3-dehydroreserpine as one of the major photodegradation products. nih.gov The photochemistry of alkaloids, including those with indole structures, is diverse and can involve oxidation, among other reactions such as reduction, dimerization, and isomerization. scripps.edu The UV-induced oxidation of other indole derivatives in the presence of air has been shown to yield various oxidation products, suggesting that the indole nucleus is susceptible to photochemical oxidation. rsc.org

Further Oxidation Products of this compound

Formation of 3,4,5,6-Tetradehydroreserpine

Following the initial oxidation of reserpine to this compound, further oxidation can occur. 3,4,5,6-Tetradehydroreserpine has been identified as a second-step oxidation product which is formed more slowly. researchgate.net This sequential oxidation highlights the progressive degradation of the reserpine molecule under oxidative conditions.

Enzymatic Activities Associated with the Formation or Transformation of this compound

Enzyme-Catalyzed Oxidation Processes

The biosynthesis of reserpine in plants involves a series of enzymatic reactions, including oxidation-reduction sequences. biorxiv.org For instance, the epimerization at the C3 position, a key step in forming the specific stereochemistry of reserpine, is catalyzed by an FAD-dependent oxidase and a medium-chain dehydrogenase/reductase. biorxiv.org Furthermore, cytochrome P450 enzymes are involved in the hydroxylation steps during the later stages of reserpine biosynthesis. biorxiv.org

In the context of drug metabolism, cytochrome P450 (CYP) enzymes, a superfamily of hemoproteins, are primarily responsible for the phase I metabolism of many drugs, which often involves oxidation. nih.govyoutube.com These enzymes are abundant in the liver and play a crucial role in the biotransformation of xenobiotics. nih.govwalshmedicalmedia.com While the specific enzymatic formation or transformation of this compound has not been explicitly detailed, the known metabolism of reserpine involves these oxidative enzyme systems. Reserpine is known to be extensively metabolized in the body into inactive compounds. drugbank.com Given that the chemical oxidation of reserpine yields this compound, it is plausible that similar oxidative transformations could be catalyzed by enzymes such as cytochrome P450s in vivo, although direct evidence for this specific conversion is not yet established. The degradation of catecholamines, a process influenced by reserpine's mechanism of action, involves enzymes like monoamine oxidase. patsnap.comnih.gov

Broader Context in Alkaloid Biosynthesis Research

The investigation into the biosynthetic pathways of specific monoterpenoid indole alkaloids (MIAs), such as those leading to reserpine and its structural analogs like this compound, provides profound insights into the broader field of alkaloid biosynthesis research. The elucidation of these complex molecular assemblies serves as a model for understanding nature's strategies for creating vast chemical diversity from a limited set of precursors. This research contributes to a deeper knowledge of plant biochemistry, enzymology, and metabolic evolution, while also paving the way for advancements in metabolic engineering and synthetic biology. biorxiv.orgresearchgate.net

One of the most significant contributions of this research is the detailed understanding of stereochemical control in complex molecule synthesis. The biosynthesis of reserpine, for instance, resolves a long-standing puzzle regarding the origin of its unique C3 β-configuration. biorxiv.org Research in Rauvolfia verticillata has revealed that this crucial stereochemistry is not derived directly from a β-configured precursor like vincoside, but rather is established via a sophisticated two-step enzymatic epimerization of an α-configured intermediate. biorxiv.orgresearchgate.net This process, orchestrated by a flavin-dependent oxidase and a NADPH-dependent reductase, exemplifies how nature employs precise oxidation-reduction sequences to install specific chiral centers. biorxiv.orgslideshare.net Such mechanisms are of immense interest to synthetic chemists and biochemists seeking to develop novel stereoselective catalytic methods.

Furthermore, the study of these pathways leads to the discovery and characterization of novel enzymes with significant potential as biocatalytic tools. The reserpine pathway alone has unveiled a suite of enzymes, including cytochrome P450 monooxygenases, O-methyltransferases, and dehydrogenases/reductases, that perform highly specific modifications on complex alkaloid scaffolds. researchgate.netnih.gov These enzymes represent a valuable toolbox for synthetic biology, enabling the chemoenzymatic synthesis of novel alkaloid derivatives that may possess unique pharmacological properties. nih.gov By inserting these plant-derived enzymes into microbial hosts or other plant systems, it is possible to create production platforms for rare or novel compounds, overcoming the low yields often found in the native plant species. biorxiv.orgelsevierpure.com

Research into the biosynthesis of Rauwolfia alkaloids also illuminates how plants manage metabolic flux and create chemical diversity through pathway bifurcation. The central precursor for all MIAs, strictosidine, sits at a critical metabolic branch point from which thousands of distinct alkaloid structures are derived. nih.govrsc.orgresearchgate.net The enzymatic machinery downstream of strictosidine determines which structural class of alkaloid is produced. For example, in Rauwolfia serpentina, the intermediate vomilenine can be converted into the anti-arrhythmic compound ajmaline or isomerized to form perakine, which has a different molecular scaffold. nih.gov The discovery that a single cytochrome P450, vinorine hydroxylase, can catalyze this branch point conversion highlights the elegant efficiency of plant metabolic networks. nih.gov Understanding the regulation of these key enzymatic steps is crucial for efforts to engineer plants or microbes to overproduce a specific desired alkaloid.

Ultimately, the complete elucidation of pathways like that of reserpine contributes to a holistic, systems-level understanding of plant secondary metabolism. It demonstrates how pathways for precursors (such as the iridoid and indole pathways) are coordinated and how the resulting intermediates are shuttled, modified, and transported within the plant cell. elsevierpure.comnih.gov This knowledge provides a foundation for metabolic engineering efforts aimed not just at single products, but at optimizing entire metabolic networks for the enhanced production of valuable pharmaceutical compounds. researchgate.net

Mechanistic and in Vitro Biological Investigations of 3,4 Didehydroreserpine

In Vitro Studies on Cellular Models

Cellular Responses to Oxidative Stress in Neuronal Cell Cultures

No specific studies were identified that investigate the cellular responses of neuronal cell cultures to oxidative stress when exposed to 3,4-Didehydroreserpine. Research on the parent compound, reserpine (B192253), has shown that it can offer neuroprotective activity against hydrogen peroxide-induced toxicity in PC12 cell lines nih.gov. However, equivalent studies focusing on the 3,4-didehydro derivative are not present in the available literature.

Pharmacological Research Applications in Controlled In Vitro Systems

There is a lack of published pharmacological research detailing the applications of this compound in controlled in vitro systems. While the pharmacological profile of reserpine is well-documented, specific in vitro studies on this compound are not described in the searched scientific papers.

Enzyme Inhibition and Catalysis Studies

Investigations into Peroxidase Catalysis

There are no available investigations into the effects of this compound on peroxidase catalysis.

Advanced Analytical Methodologies for Research on 3,4 Didehydroreserpine

Spectrophotometric and Optical Detection Methods

Spectrophotometric and optical detection methods offer sensitive and often rapid means for the analysis of 3,4-didehydroreserpine. These techniques are typically based on the unique light-absorbing or emitting properties of the compound, which can be inherent or induced through chemical reactions.

UV-Visible Spectrophotometry for Detection and Quantification of Oxidation Products

UV-Visible spectrophotometry is a fundamental technique for the analysis of compounds with chromophoric groups. The oxidation of reserpine (B192253) to this compound involves the formation of a conjugated system, which results in distinct UV-Visible spectral properties that can be exploited for its detection and quantification.

The electrochemical and chemical oxidation of reserpine in an acidic medium has been shown to quantitatively produce this compound nih.gov. This reaction can be monitored using High-Performance Liquid Chromatography (HPLC) coupled with a photodiode-array detector, which allows for the acquisition of UV-Visible spectra of the eluting peaks nih.gov. The formation of this compound from reserpine leads to a bathochromic shift (a shift to longer wavelengths) in the UV absorbance maximum, enhancing selectivity for its detection nih.gov.

First-order ultraviolet derivative spectrophotometry (UVDS) has been explored for the quantification of reserpine and can be adapted for the analysis of its degradation products kemdikbud.go.id. This technique involves the mathematical differentiation of a zero-order absorption spectrum, which can help in resolving overlapping peaks and improving the signal-to-noise ratio. For instance, a first-order UVDS method for reserpine has been developed using the measurement of the distance between peaks to the baseline at a specific wavelength kemdikbud.go.id. Such an approach could potentially be applied to quantify this compound in the presence of its parent compound, reserpine.

Table 1: UV-Visible Spectrophotometry Parameters for Related Compounds

| Parameter | Value | Reference |

| Detection Wavelength for Reserpine (UVDS) | 312 nm | kemdikbud.go.id |

| Wavelength for Amlodipine (Derivative Ratio Spectra) | 334.2 nm | nih.gov |

| Wavelength for Celecoxib (Derivative Ratio Spectra) | 254.2 nm | nih.gov |

This table presents data for related analytical methods which can be adapted for this compound.

Chemiluminometric Approaches for Determination

Chemiluminescence is a highly sensitive detection method based on the emission of light from a chemical reaction. While direct chemiluminometric methods for this compound are not extensively documented, the principle has been applied to its parent compound, reserpine. It is plausible that similar methodologies could be adapted for this compound, given its structural similarity and involvement in oxidative reactions. The autoxidative transformation of related compounds like 3,4-dihydroxyphenylalanine has been shown to be chemiluminescent, with emission in the 400-600 nm range nih.gov. This suggests that the oxidation process leading to this compound might also generate chemiluminescence under specific conditions. Ultrasensitive chemiluminescent probes have been developed for detecting various biological molecules, highlighting the potential for designing specific probes for this compound nih.gov.

Fluorimetric Detection Techniques

Fluorimetric detection offers high sensitivity and selectivity, making it a valuable tool for the analysis of this compound. The inherent fluorescence of this compound is significantly greater than that of reserpine, a property that is exploited in several analytical methods.

A notable application of fluorimetry is in combination with online post-column electrochemical derivatization coupled with HPLC researchgate.net. In this method, reserpine is first separated on an HPLC column and then electrochemically oxidized in a post-column reactor to form the highly fluorescent this compound researchgate.netresearchgate.net. This fluorescent product is then detected by a fluorescence detector. The electro-oxidation mechanism involves the conversion of reserpine to this compound researchgate.net. This technique provides a sensitive and specific method for the determination of reserpine in complex matrices like mouse serum researchgate.net.

The fluorescence signal of the electro-oxidized product is dependent on various factors, including the pH of the reaction medium and the applied potential researchgate.net. Optimization of these parameters is crucial for achieving maximum sensitivity. For instance, the fluorescence signal of the electro-oxidized reserpine product is significantly influenced by pH, with optimal conditions found in acidic environments researchgate.net.

Table 2: Optimized Parameters for Fluorimetric Detection of Electro-oxidized Reserpine

| Parameter | Optimal Value | Reference |

| Excitation Wavelength | 386 nm | nih.gov |

| Emission Wavelength | 490 nm | nih.gov |

| Mobile Phase | 5 mM H3PO4 and Acetonitrile (55/45, v/v) | researchgate.net |

| Applied Potential (for oxidation) | 0.9 V | researchgate.net |

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are indispensable for the separation and quantification of this compound from reserpine and other degradation products in a mixture. HPLC, in particular, has been extensively developed for this purpose.

High-Performance Liquid Chromatography (HPLC) Development for Separation and Quantitation

HPLC is a powerful technique for the separation, identification, and quantification of individual components in a complex mixture. Several HPLC methods have been developed and validated for the analysis of reserpine and its degradation products, including this compound.

A key study describes an HPLC method capable of quantitatively determining isoreserpine, this compound, trimethoxybenzoic acid, and renoxidine, alongside reserpine tandfonline.com. This method is suitable for the stability control of pharmaceutical dosage forms containing reserpine tandfonline.com. The separation is typically achieved on a C18 reversed-phase column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer tandfonline.comresearchgate.net.

The validation of these HPLC methods is performed according to the International Conference on Harmonisation (ICH) guidelines, ensuring their accuracy, precision, linearity, specificity, and robustness turkjps.orgnih.govnih.gov. Key validation parameters include the limit of detection (LOD) and the limit of quantification (LOQ), which define the sensitivity of the method.

Table 3: HPLC Method Parameters for the Analysis of Reserpine and its Degradation Products

| Parameter | Conditions | Reference |

| Column | C18 (e.g., LiChrosorb RP-18) | kemdikbud.go.idtandfonline.com |

| Mobile Phase | Acetonitrile and 0.5% NH4Cl aqueous solution (1:1, v/v) | tandfonline.com |

| Flow Rate | 1.5 mL/min | tandfonline.com |

| Detection | UV detector | tandfonline.com |

Table 4: Validation Parameters for a Typical HPLC Method

| Parameter | Value | Reference |

| Linearity Range | 0.8-24 µg/mL | nih.gov |

| R² (Correlation Coefficient) | >0.999 | mdpi.comajol.info |

| Limit of Detection (LOD) | Dependent on analyte and method | nih.govajol.info |

| Limit of Quantification (LOQ) | Dependent on analyte and method | nih.govajol.info |

| Recovery | 90-101% | mdpi.com |

| Precision (RSD%) | < 2.0% | scholarsresearchlibrary.com |

This table presents typical validation parameters from various HPLC methods that are applicable to the analysis of this compound.

Advanced Flow Injection Analysis Systems Utilizing this compound as a Detection Product

Flow Injection Analysis (FIA) is an automated method of chemical analysis where a sample is injected into a continuously flowing carrier stream wikipedia.org. This technique is known for its high sample throughput, reproducibility, and minimal reagent consumption diva-portal.orgjocpr.com.

In the context of this compound, FIA can be coupled with various detectors, such as spectrophotometers or spectrofluorometers, to create advanced analytical systems. A flow injection spectrofluorimetric method has been developed for the determination of reserpine, which involves an on-line photochemical reaction to convert reserpine into a highly fluorescent product, which is this compound nih.gov. In this system, an injected sample of reserpine is mixed with a reagent stream and passed through a photoreactor where it is converted to this compound, which is then detected fluorimetrically nih.gov.

The efficiency of such FIA systems is dependent on parameters like flow rate, reactor length, and reagent concentrations. These systems can be optimized for high sampling rates, making them suitable for routine quality control analysis nih.gov. The use of FIA can significantly reduce analysis time compared to traditional chromatographic methods nih.gov.

Table 5: Typical Parameters for a Flow Injection Analysis System

| Parameter | Description | Reference |

| Pumping System | Peristaltic pump | jocpr.com |

| Tubing | Narrow bore (0.5 - 0.8 mm ID) | jocpr.com |

| Injection Volume | Microliter range | diva-portal.org |

| Detector | Spectrophotometer, Fluorometer | wikipedia.org |

| Sampling Rate | Up to 90 samples per hour | nih.gov |

Principles of Analytical Method Development and Validation in Pharmaceutical Research

The development and validation of analytical methods are fundamental prerequisites in pharmaceutical research and quality control to ensure the safety and efficacy of drug products. For a compound such as this compound, which is primarily known as an oxidation product of Reserpine, the analytical methods must be sensitive, specific, and reliable. pharmaceuticalonline.combiopharmaspec.com The principles of method development and validation are governed by international guidelines, most notably those from the International Conference on Harmonisation (ICH). nih.govbiotech-asia.org

A primary goal in this context is the establishment of a stability-indicating assay method (SIAM). pharmaceuticalonline.comnih.gov An ideal stability-indicating method is one that accurately quantifies the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients. tnsroindia.org.in Forced degradation, or stress testing, is an integral part of this process. biopharmaspec.comajpsonline.com By subjecting the parent drug (in this case, Reserpine) to harsh conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress, researchers can intentionally generate degradation products like this compound. nih.govtnsroindia.org.in The samples generated are then used to develop and validate an analytical method that can effectively separate and quantify these degradants. nih.gov

Method validation involves a series of tests to confirm that the analytical procedure is suitable for its intended purpose. The key validation parameters as per ICH guidelines include:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities and degradants. For this compound, this means the analytical signal should be distinct from that of Reserpine, Isoreserpine, and other related substances. nih.govnih.gov

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically demonstrated by a linear regression analysis of the calibration curve. scielo.brnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using a recovery study by spiking a sample matrix with a known quantity of the analyte. scielo.brresearchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). scielo.brresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. scielo.brnih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.govscielo.br

High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose, often coupled with ultraviolet (UV) or photodiode array (PDA) detectors. nih.govrjptonline.org The development of an HPLC method would involve optimizing the stationary phase (e.g., a C18 column), mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity for this compound and other related compounds. tnsroindia.org.inscielo.br

Table 1: Key Validation Parameters for an Analytical Method

| Parameter | Purpose | Common Evaluation Method |

| Specificity | To ensure the signal is from the analyte of interest only. | Analysis of stressed samples, comparison of chromatograms of the drug, its impurities, and placebo. |

| Linearity | To demonstrate a proportional relationship between signal and concentration. | Analysis of at least five concentrations across the desired range; calculation of correlation coefficient (r²) and y-intercept. |

| Accuracy | To determine how close the measured value is to the true value. | Recovery studies on spiked placebo samples at a minimum of three concentration levels. |

| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (multiple analyses on the same day) and intermediate precision (analyses on different days, by different analysts, or with different equipment). Expressed as Relative Standard Deviation (%RSD). |

| LOD | To determine the lowest concentration that can be detected. | Based on signal-to-noise ratio (commonly 3:1) or the standard deviation of the response and the slope of the calibration curve. |

| LOQ | To determine the lowest concentration that can be quantified reliably. | Based on signal-to-noise ratio (commonly 10:1) or the standard deviation of the response and the slope of the calibration curve. |

| Robustness | To check the method's reliability against minor operational changes. | Deliberately varying parameters like mobile phase composition, pH, column temperature, and flow rate. |

Applications in Degradation Product Analysis and Impurity Profiling

Analytical methodologies are critically applied in the analysis of degradation products and the impurity profiling of pharmaceutical substances. biomedres.usijpsjournal.com For this compound, these applications are centered on its role as a significant oxidative degradation product of Reserpine. tandfonline.com The presence and quantity of this compound in a drug product are direct indicators of the product's stability and purity.

Forced degradation studies on Reserpine have consistently shown that it degrades under various stress conditions, including acidic, basic, and oxidative environments. tnsroindia.org.in HPLC methods have been developed to separate and quantify Reserpine from its primary degradation products. tandfonline.com In one such study, a stability-indicating HPLC method was established that could resolve Reserpine from its degradation products formed under different ICH-prescribed stress conditions. tnsroindia.org.in The analysis of samples subjected to oxidative stress (e.g., with hydrogen peroxide) would specifically monitor for the emergence of a peak corresponding to this compound.

A key research application is the quantitative determination of this compound alongside other related substances in stability samples. One HPLC method was designed to quantitatively determine not only this compound but also Isoreserpine (an isomer), and 3,4,5-Trimethoxybenzoic acid (a hydrolytic product). tandfonline.com This method could also qualitatively detect the secondary oxidation product, 3,4,5,6-Tetradehydroreserpine. tandfonline.com Such comprehensive methods are invaluable for building a complete impurity profile and understanding the degradation pathways.

The following table summarizes the results from a stability-indicating HPLC analysis of Reserpine, showing the retention times of the parent drug and its degradation products under various stress conditions. This illustrates the method's ability to separate these compounds, which is the cornerstone of impurity profiling.

Table 2: Chromatographic Data from Forced Degradation of Reserpine

| Stress Condition | Compound | Retention Time (RT) in minutes | Observation |

| Standard | Reserpine | 4.005 | Single peak for the standard drug. |

| Acid Hydrolysis | Degradation Product 1 | 3.392 | Appearance of new peaks indicating degradation. |

| Degradation Product 2 | 8.292 | ||

| Base Hydrolysis | Degradation Product 1 | 2.500 | Significant degradation observed with new peaks. |

| Degradation Product 2 | 3.350 | ||

| Oxidative Degradation | This compound | Not specified, but resolved from Reserpine | Formation of oxidation products confirmed. |

| Other Oxidation Products | Resolved with significantly different RT | ||

| Thermal Degradation | Degradation Products | Resolved from Reserpine | Peaks corresponding to thermal degradants observed. |

| Photodegradation | Degradation Products | Resolved from Reserpine | Peaks corresponding to photolytic degradants observed. |

Data synthesized from findings in stability-indicating method development studies. tnsroindia.org.in

Another study focused on developing an HPLC method specifically for separating and quantifying Reserpine and its main degradation products. The chromatographic conditions and typical retention times are detailed below.

Table 3: HPLC Method for Reserpine and its Degradation Products

| Parameter | Condition |

| Stationary Phase | C18 column |

| Mobile Phase | Acetonitrile and aqueous 0.5% Ammonium Chloride (NH₄Cl) (1:1, v/v) |

| Flow Rate | 1.5 mL/min |

| Detection | Fluorometric (Excitation: 270 nm, Emission: 360 nm) |

| Compound | Typical Retention Time (RT) in minutes |

| 3,4,5-Trimethoxybenzoic acid | |

| Reserpine | |

| Isoreserpine | |

| This compound | |

| 3,4,5,6-Tetradehydroreserpine |

Data derived from methodology described for the analysis of Reserpine degradation products. tandfonline.com

Through these applications, analytical chemistry provides the essential tools to monitor the quality of pharmaceuticals by creating a detailed profile of impurities and degradation products like this compound, thereby ensuring the stability and safety of the final medicinal product.

Future Research Directions and Academic Opportunities

Advancements in Synthetic Strategies for 3,4-Didehydroreserpine and its Derivatives

The synthesis of this compound, a complex pentacyclic indole (B1671886) alkaloid, remains a formidable challenge that invites the application of modern synthetic methodologies. Historically, the total synthesis of its parent compound, reserpine (B192253), has been a benchmark in organic chemistry, with landmark syntheses by chemists like R.B. Woodward and Gilbert Stork establishing key strategies for assembling the intricate stereochemical framework. nih.govorganic-chemistry.orglibretexts.org These classical approaches, while revolutionary, often involved lengthy, linear sequences.

Future synthetic endeavors would focus on developing more convergent and efficient routes to this compound and its derivatives. A key academic opportunity lies in designing strategies that introduce the 3,4-didehydro moiety at a late stage, allowing for a divergent approach to a library of analogs from a common advanced intermediate. Potential methods for introducing the crucial double bond could include:

Dehydration Reactions: Synthesis of a C3- or C4-hydroxylated reserpine precursor, followed by stereocontrolled elimination.

Oxidative Desaturation: Utilizing modern oxidation reagents to directly dehydrogenate the C3-C4 bond on a pre-formed reserpine core.

Radical Cyclizations: Employing free-radical cyclization to form the E-ring, which could provide a pathway to the unsaturated system. libretexts.org

The development of complexity-to-diversity (Ctd) strategies, starting from a readily available natural product like yohimbine, could also provide a streamlined path to novel derivatives. nih.gov Such approaches would leverage the existing complex scaffold to rapidly generate structural diversity. A comparison of classical and potential modern strategies highlights the evolution of synthetic chemistry and its future application to this target.

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis | Challenges |

|---|---|---|---|

| Classical Linear Synthesis (Woodward/Stork type) | Step-wise construction of rings; focus on stereocontrol over many steps. organic-chemistry.org | Well-established precedent for core assembly. | Lengthy, low overall yield; difficult to adapt for analog synthesis. |

| Convergent Synthesis | Preparation of complex fragments followed by late-stage coupling. nih.gov | Increased overall efficiency; modular approach allows for facile derivative synthesis. | Requires development of robust and chemoselective fragment coupling reactions. nih.gov |

| Late-Stage Functionalization | Introduction of the 3,4-double bond onto an existing reserpine-like scaffold. | Rapid access to the target molecule from advanced intermediates or natural reserpine. | Requires selective C-H activation or functionalization without disturbing other sensitive groups. |

| Biomimetic/Bio-inspired Synthesis | Mimicking the natural biosynthetic pathway to construct the core. biorxiv.org | Potentially highly efficient and stereoselective. | Requires deep understanding of enzymatic reaction mechanisms and conditions. |

Further Elucidation of Complex Biological Mechanisms in In Vitro Systems

The parent compound, reserpine, is known to exert a range of biological effects, including the depletion of monoamines by inhibiting vesicular monoamine transporters (VMATs). mnba-journal.com More recent in vitro studies have revealed that reserpine can induce apoptosis and cell cycle arrest in cancer cells through mechanisms such as the destabilization of the mitochondrial membrane potential. mnba-journal.comresearchgate.net Furthermore, certain reserpine analogs have been shown to induce a cytotoxic response that is dependent on the MSH2/MSH6 mismatch repair proteins, suggesting a novel mechanism of action. nih.gov

The introduction of a 3,4-didehydro bond in this compound is hypothesized to impose significant conformational constraints on the E-ring. This structural alteration could modulate its binding affinity and selectivity for known targets or enable interactions with entirely new biological macromolecules. Academic research in this area would focus on a systematic in vitro evaluation to deconvolute these potential effects.

Key research opportunities include:

Target Engagement Assays: Investigating the binding affinity of this compound to VMATs and other potential targets compared to reserpine.

Cytotoxicity Screening: Evaluating its potency against a panel of cancer cell lines, including those with known drug-resistance mechanisms, such as P-glycoprotein overexpression, to see if the structural modification can overcome resistance. nih.gov

Mechanistic Cell-Based Assays: Using techniques like flow cytometry and fluorescence microscopy to study its effects on apoptosis, cell cycle progression, mitochondrial membrane potential, and reactive oxygen species (ROS) production in hormone-independent cancer cells. researchgate.net

These investigations would clarify whether this compound acts via established reserpine pathways or possesses a unique biological activity profile.

| Proposed In Vitro Study | Objective | Techniques | Potential Insights |

|---|---|---|---|

| Comparative VMAT Binding Assay | To determine if the 3,4-didehydro modification alters binding affinity to the classical target. | Radioligand binding assays. | Structure-activity relationship (SAR) for VMAT inhibition. |

| Cancer Cell Line Panel Screening (e.g., NCI-60) | To assess broad-spectrum cytotoxicity and identify sensitive cancer types. nih.gov | Resazurin or sulforhodamine B assays. nih.gov | Identification of potential therapeutic areas and novel activity spectra. |

| Apoptosis and Cell Cycle Analysis | To elucidate the molecular mechanism of cytotoxicity. | Annexin V/PI staining, cell cycle analysis by flow cytometry. researchgate.net | Confirmation of apoptosis induction and identification of cell cycle arrest points (e.g., G2 phase). mnba-journal.com |

| Mitochondrial Function Assays | To investigate effects on mitochondrial integrity. | Mitochondrial membrane potential probes (e.g., JC-1), ROS detection assays. researchgate.net | Understanding the role of mitochondria-mediated apoptosis in the compound's mechanism. |

| Mismatch Repair (MMR) Deficient Cell Lines | To test for MSH2/MSH6-dependent cytotoxicity. nih.gov | Comparative viability assays in MMR-proficient vs. MMR-deficient cell lines. | Exploring novel mechanisms of action related to DNA damage response pathways. |

Innovation in Analytical Procedure Development and Characterization Techniques

The unambiguous structural confirmation and purification of this compound presents a significant analytical challenge. The primary task is to definitively distinguish it from reserpine and other potential positional and stereoisomers. This requires the application of a suite of high-resolution analytical techniques, offering numerous opportunities for the development of innovative analytical procedures.

The structural elucidation of complex alkaloids relies heavily on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. grantome.comslideshare.net For this compound, high-resolution mass spectrometry (HRMS), particularly with techniques like LCMS-IT-TOF (Liquid Chromatography Mass Spectrometry - Ion Trap - Time of Flight), would be essential to confirm its molecular formula (C₃₃H₃₈N₂O₉) and analyze fragmentation patterns, which could provide initial evidence for the location of the unsaturation. lcms.cz

However, NMR spectroscopy would be the definitive tool for structural assignment. Advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) are required to map the precise connectivity of protons and carbons, confirming the location of the double bond at the C3-C4 position. conicet.gov.ar Furthermore, chromatographic methods must be developed for both analysis and purification. Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) would offer the high sensitivity and resolution needed for quantification in complex matrices and for potential pharmacokinetic studies. nih.gov

| Analytical Technique | Purpose for this compound | Specific Information Provided |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement and molecular formula confirmation. | Elemental composition (C₃₃H₃₈N₂O₉); MS/MS fragmentation patterns to help locate the double bond. lcms.cz |

| 1D and 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) | Unambiguous structure elucidation. conicet.gov.ar | Definitive placement of the C3-C4 double bond through J-couplings and long-range C-H correlations. |

| UPLC-MS/MS | High-resolution separation and sensitive quantification. nih.gov | Baseline separation from reserpine and other isomers; low limits of detection (LOD) and quantification (LOQ). |

| Infrared (IR) Spectroscopy | Functional group identification. grantome.com | Confirmation of key functional groups (e.g., C=O of esters, N-H of indole, C=C of alkene). |

| Chiral Chromatography | Enantioselective separation and analysis. | Resolution of enantiomers if a racemic synthesis is performed. |

Table of Mentioned Compounds

| Compound Name |

|---|

| 3,4,5-trimethoxybenzoic acid |

| This compound |

| 6-methoxytryptamine |

| Methyl reserpate |

| Rescinnamine |

| Reserpine |

Q & A

Basic: What safety protocols should be followed when handling 3,4-Didehydroreserpine in laboratory settings?

Methodological Answer:

Researchers must adhere to hazard communication standards (e.g., OSHA HazCom 2012) and wear personal protective equipment (PPE), including chemical-resistant gloves, goggles, and lab coats. Use chemical fume hoods to avoid inhalation of aerosols. Emergency measures include rinsing eyes with water for ≥15 minutes if exposed and immediate medical consultation for skin contact or ingestion. Store in sealed containers in dry, ventilated areas away from oxidizers .

Basic: Which spectroscopic techniques are optimal for characterizing this compound’s structural properties?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and X-ray crystallography are critical for structural elucidation. For purity validation, combine High-Performance Liquid Chromatography (HPLC) with mass spectrometry. These methods resolve stereochemical details and confirm molecular integrity, as demonstrated in analogous compound analyses .

Advanced: How can contradictions in reported pharmacological data for this compound be resolved?

Methodological Answer:

Address discrepancies by standardizing assay conditions (e.g., cell lines, concentrations) and performing dose-response curves. Use systematic reviews to compare studies, and validate findings through orthogonal assays (e.g., in vitro enzymatic activity vs. cell-based assays). Meta-analytical tools can identify confounding variables like solvent effects or batch variability .

Advanced: What computational strategies predict this compound’s receptor-binding mechanisms?

Methodological Answer:

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations assess binding affinities and conformational stability. Pair these with quantum mechanical calculations (e.g., DFT) to evaluate electronic interactions. Validate predictions using mutagenesis studies or surface plasmon resonance (SPR) for empirical binding data .

Basic: What parameters are critical for designing in vitro bioactivity assays for this compound?

Methodological Answer:

Define concentration ranges based on solubility (e.g., DMSO stock solutions), include positive/negative controls, and measure cytotoxicity (e.g., MTT assay). Optimize incubation times and cell viability thresholds. Document pH, temperature, and solvent effects to ensure reproducibility .

Advanced: How can researchers synthesize analogs of this compound to explore structure-activity relationships (SAR)?

Methodological Answer:

Use combinatorial chemistry to introduce functional groups (e.g., halogens, methyl groups) at key positions. Characterize analogs via LC-MS and NMR. Test bioactivity in iterative cycles, correlating structural modifications with changes in potency. Apply cheminformatics tools (e.g., QSAR models) to prioritize synthetic targets .

Basic: What storage conditions ensure this compound’s long-term stability?

Methodological Answer:

Store in amber glass vials under inert gas (argon/nitrogen) at –20°C. Monitor humidity (<30%) and avoid temperature fluctuations. Conduct periodic stability tests via HPLC to detect degradation products. Label containers with preparation dates and batch numbers .

Advanced: How should orthogonal methods validate this compound’s purity?

Methodological Answer:

Combine HPLC (for separation efficiency), mass spectrometry (for molecular weight confirmation), and elemental analysis (for C/H/N ratios). Use differential scanning calorimetry (DSC) to assess crystallinity and thermogravimetric analysis (TGA) for moisture content. Cross-validate results with independent laboratories .

Advanced: What strategies address conflicting toxicity data across experimental models?

Methodological Answer:

Perform interspecies comparisons (e.g., rodent vs. zebrafish models) and adjust for metabolic differences (e.g., cytochrome P450 activity). Use in silico tools like ProTox-II to predict toxicity pathways. Conduct histopathological analyses and measure biomarkers (e.g., liver enzymes) to reconcile discrepancies .

Basic: What ethical frameworks apply to preclinical studies of this compound?

Methodological Answer:

Obtain Institutional Animal Care and Use Committee (IACUC) approval. Follow ARRIVE guidelines for experimental design, minimize animal numbers via power analysis, and employ humane endpoints. Document protocols in compliance with NIH or EU Directive 2010/63/EU .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.